Selectivity Profile: BChE Inhibition and Binding Affinity of 4-Fluorophenyl-Triazole Hybrids
A study on escitalopram-derived triazoles provides a direct head-to-head comparison of aryl substituent effects on cholinesterase inhibition. The derivative containing a 4-fluorophenyl-triazole moiety (Compound 78) exhibited potent and selective inhibition of butyrylcholinesterase (BChE). This contrasts sharply with the 4-chlorophenyl and 2-methylphenyl analogs (Compounds 75 and 70), which were selective for acetylcholinesterase (AChE) [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) and molecular docking binding affinity (ΔGbind) |
|---|---|
| Target Compound Data | IC50 = 5.31 ± 0.43 μM (BChE); ΔGbind = -8.51 kcal/mol |
| Comparator Or Baseline | 4-Chlorophenyl analog: IC50 = 6.71 ± 0.25 μM (AChE), ΔGbind = -6.93 kcal/mol. 2-Methylphenyl analog: IC50 = 9.52 ± 0.23 μM (AChE), ΔGbind = -6.42 kcal/mol. 2-Fluorophenyl analog: IC50 = 4.52 ± 0.17 μM (BChE), ΔGbind = -9.04 kcal/mol. |
| Quantified Difference | The 4-fluorophenyl derivative demonstrates a 7.4-fold selectivity for BChE over the AChE IC50 of the 4-chlorophenyl analog. Its BChE inhibition is comparable to the 2-fluorophenyl analog (1.2-fold difference). |
| Conditions | In vitro enzymatic assays using electric eel AChE and equine serum BChE. Molecular docking performed against the BChE crystal structure (PDB ID: 1P0I). |
Why This Matters
This data validates that the 4-fluorophenyl motif is a critical determinant for BChE selectivity, making the 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine building block specifically valuable for projects targeting BChE-related pathologies, such as Alzheimer's disease.
- [1] Mehr-un-Nisa, Munawar, M. A., et al. Synthesis of novel triazoles and a tetrazole of escitalopram as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 2015, 23(17), 6014-6024. View Source
